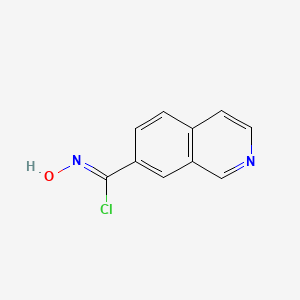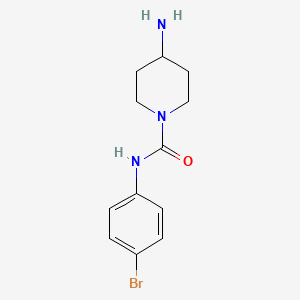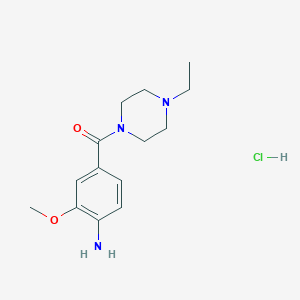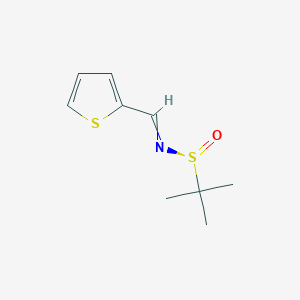
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Vue d'ensemble
Description
The compound “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found in databases such as ChemicalBook .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” likely consists of a pyridine ring with a chlorine atom and a methoxy group attached at the 6th and 5th positions, respectively. An ethanol group is likely attached at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” are not specified in the sources I found .
Applications De Recherche Scientifique
Electronic and Vibrational Spectra Studies
- The electronic and vibrational spectra of related compounds like 2-chloro-6-methoxypyridine have been studied, providing insights into their electronic transitions and vibrational frequencies. Such studies are crucial for understanding the fundamental properties of these compounds (Medhi, Barman, Medhi, & Jois, 1998).
Charge Transfer Complexation
- Investigations into the charge transfer interactions between compounds like 5-amino-2-methoxypyridine and chloranilic acid highlight the potential of these compounds in forming stable complexes, which is significant in the field of molecular electronics and sensing technologies (Alghanmi & Habeeb, 2015).
Tautomerism and Hydrogen Bonding Studies
- Research on derivatives of hydroxypyridines, including their tautomerism and hydrogen bonding properties, sheds light on the chemical behavior and stability of these compounds, which is fundamental in drug design and other chemical applications (Spinner & Yeoh, 1971).
Synthesis and Characterization
- The synthesis and characterization of new pyridine analogs, including their spectroscopic and thermal properties, demonstrate the versatility of these compounds in chemical synthesis and the development of new materials (Patel & Patel, 2012).
Thermo-solvatochromism Studies
- Studies on thermo-solvatochromism of zwitterionic probes in aqueous alcohols including derivatives of pyridines provide valuable information on the solvation dynamics and temperature-dependent behavior of these compounds in different solvent environments. This is crucial in the development of temperature-sensitive materials and sensors (Tada, Silva, & Seoud, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(6-chloro-5-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJEDPRMMFGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1)OC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)








